molecular formula C10H15ClN2 B15149613 N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

Cat. No.: B15149613
M. Wt: 198.69 g/mol
InChI Key: YPLLRSKEXJVLDT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-methyl-1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-11-9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,11-12H,2-3,6H2,1H3;1H

InChI Key

YPLLRSKEXJVLDT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(CCCN2)C=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical and chemical research .

Scientific Research Applications

N-Methyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
  • CAS No.: 927684-97-7
  • Molecular Formula : C₁₀H₁₅ClN₂
  • Molecular Weight : 198.7 g/mol
  • Purity : ≥95% (typically supplied as a pharmaceutical intermediate) .
  • Storage : Stable under inert atmosphere at 2–8°C .

This compound features a tetrahydroquinoline core with a methyl-substituted amine at position 5. Its structure is critical in medicinal chemistry, particularly as a precursor for bioactive molecules.

Structural and Functional Comparisons with Analogous Compounds

Table 1: Key Structural and Physical Properties

Compound Name (CAS No.) Core Structure Substituents Molecular Weight (g/mol) Key Applications/Hazards
N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine HCl (927684-97-7) Tetrahydroquinoline N-methyl, NH₂ at position 7 198.7 Medical intermediate
1,2,3,4-Tetrahydroisoquinolin-7-amine HCl (175871-45-1) Tetrahydroisoquinoline NH₂ at position 7 184.7 Research chemical; H302, H315, H319 hazards
Sertraline Hydrochloride (79559-97-0) Tetrahydronaphthalene 3,4-Dichlorophenyl, N-methyl 342.7 SSRI antidepressant; impurities controlled
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine HCl (907973-43-7) Tetrahydronaphthalene Fluoro at position 7, NH₂ at 2 213.7 Investigational compound; fluorinated analog
7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine diHCl (2061996-91-4) Benzoazepine NH₂ at position 5, methyl at 7 279.2 Structural diversity in CNS drug discovery

Core Structural Differences

  • Tetrahydroquinoline vs. Isoquinoline/Naphthalene: The target compound’s tetrahydroquinoline core (fused benzene and pyridine rings) differs from isoquinoline (benzene fused to pyridine at position 2 vs. 1) and naphthalene (two fused benzene rings). These variations influence electronic properties and binding interactions. For example, sertraline’s naphthalene system enhances lipophilicity, aiding blood-brain barrier penetration .

Substituent Effects

  • Amine Position: The 7-amine group in the target compound contrasts with 5-amine in 1,2,3,4-Tetrahydroisoquinolin-5-amine HCl (CAS 1026-05-7). Positional isomerism affects receptor affinity; e.g., sertraline’s 3,4-dichlorophenyl group optimizes serotonin reuptake inhibition .

Hazard and Handling Comparisons

  • Tetrahydroquinoline Derivatives: Generally require inert storage and pose moderate hazards (e.g., skin/eye irritation). The isoquinoline analog (CAS 175871-45-1) carries specific warnings (H302, H315) .
  • Sertraline-Related Compounds : Strict impurity limits (NMT 0.5% total) ensure safety and efficacy, emphasizing the need for precise synthesis .

Q & A

Basic Questions

Q. What synthetic routes are recommended for N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination or cyclization of precursor amines. For example, protocols similar to those used for tetrahydroquinoline derivatives (e.g., microwave-assisted reactions or HCl-mediated salt formation) can be adapted . Optimization includes adjusting temperature (e.g., 80°C for controlled cyclization), catalyst selection (e.g., palladium for hydrogenation), and purification via recrystallization or column chromatography. Yield improvements may require stoichiometric tuning of reactants like hydroxylamine hydrochloride .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and proton environments (e.g., 1H NMR for methyl and amine protons, 13C NMR for quaternary carbons) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : Validate molecular weight via HRMS or ESI-MS .
  • Elemental Analysis : Verify Cl content consistent with hydrochloride salt formation .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies using accelerated aging (40°C/75% RH) and periodic HPLC analysis can establish shelf-life .

Advanced Research Questions

Q. How do stereochemical variations in the tetrahydroquinoline core influence biological activity?

  • Methodological Answer : Enantiomeric purity (e.g., (R)- vs. (S)-configurations) significantly impacts receptor binding. Use chiral chromatography (e.g., Chiralpak® columns) to resolve isomers . Comparative bioassays (e.g., IC50 in enzyme inhibition) can quantify activity differences. For example, (S)-enantiomers of related tetrahydroquinolines show enhanced binding to neurological targets .

Q. What strategies mitigate impurity formation during synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor intermediates in real-time via in-line FTIR or Raman spectroscopy to detect side products .
  • Design of Experiments (DoE) : Optimize reaction parameters (e.g., pH, solvent polarity) to suppress byproducts like N-oxide derivatives .
  • Reference Standards : Use pharmacopeial impurity standards (e.g., Sertraline-related compounds) for cross-validation .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Validate melting points and detect polymorphs .
  • Solubility Studies : Use standardized buffers (pH 1–7.4) under controlled temperatures. Conflicting data may arise from polymorphic forms or hydration states, which XRD can clarify .
  • Interlaboratory Collaboration : Cross-check data with certified reference materials (e.g., USP standards) .

Q. What in vitro/in vivo models are suitable for mechanistic studies of this compound?

  • Methodological Answer :

  • In Vitro : Use cell lines (e.g., HEK293 for receptor profiling) or enzyme assays (e.g., kinase inhibition) .
  • In Vivo : Rodent models for pharmacokinetics (e.g., bioavailability via LC-MS/MS plasma analysis) or disease models (e.g., antimalarial activity in Plasmodium-infected mice) .
  • Toxicity Screening : Ames test for mutagenicity and hERG assays for cardiotoxicity .

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